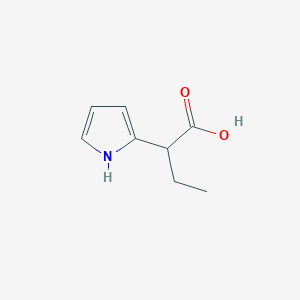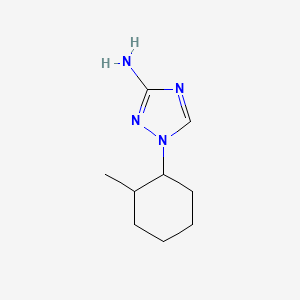
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-methylcyclohexyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Cyclohexylation: The introduction of the 2-methylcyclohexyl group to the triazole ring can be achieved through a cyclohexylation reaction. This involves the reaction of 2-methylcyclohexanol with a suitable triazole precursor under acidic conditions.
Triazole Formation: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound. This step is crucial for the formation of the triazole core structure.
Amine Introduction: The final step involves the introduction of the amine group to the triazole ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include halogenating agents and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its triazole structure is of interest due to its potential antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(2-Methylcyclohexyl)-1H-1,2,3-triazol-3-amine: This compound differs in the position of the nitrogen atoms in the triazole ring, which can lead to different chemical and biological properties.
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-5-amine: The position of the amine group in this compound is different, which can affect its reactivity and interactions with biological targets.
1-(2-Methylcyclohexyl)-1H-1,3,4-triazol-3-amine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-(2-methylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7-4-2-3-5-8(7)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChI-Schlüssel |
RNSLDSQLUBIZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1N2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



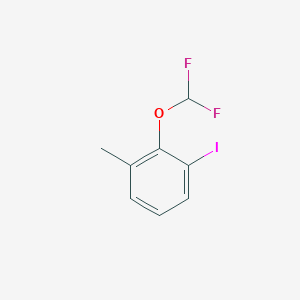


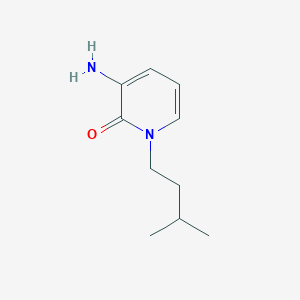
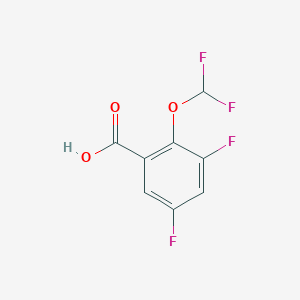
![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)
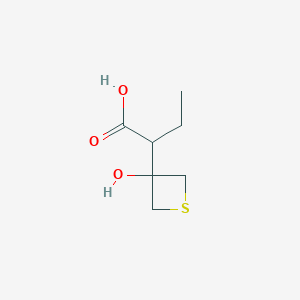
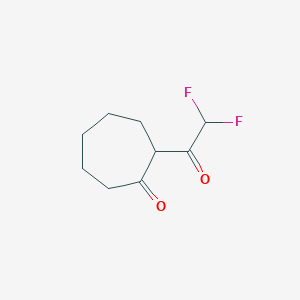
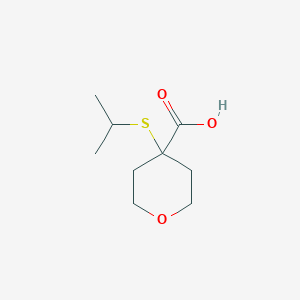
![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)


